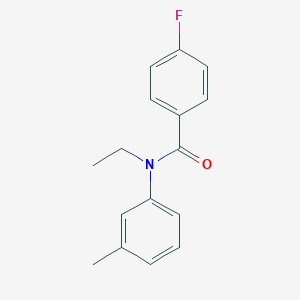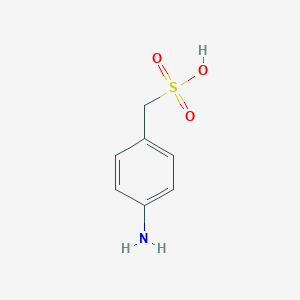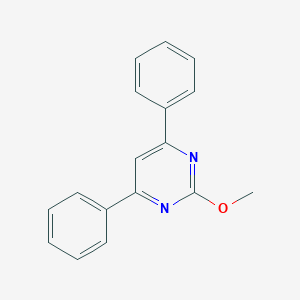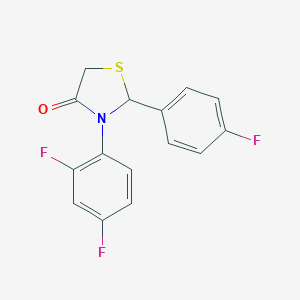![molecular formula C18H14N6OS2 B261594 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用機序
The mechanism of action of 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is not yet fully understood. However, preliminary studies suggest that this compound may exert its effects through the inhibition of specific enzymes or receptors in the body, leading to changes in cellular signaling pathways and ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide are numerous and varied. Some of the most notable effects observed in preclinical studies include anti-inflammatory activity, anti-tumor activity, and the ability to regulate glucose metabolism.
実験室実験の利点と制限
One of the main advantages of using 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in laboratory experiments is its relative ease of synthesis and availability. However, one of the main limitations of using this compound is its potential toxicity, which must be carefully monitored and controlled in all experiments.
将来の方向性
There are numerous potential future directions for research involving 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. Some of the most promising areas of research include further investigation of its mechanism of action, the development of more potent and selective analogs, and the exploration of its potential as a therapeutic agent in human clinical trials. Additionally, this compound may also have applications in other fields, such as materials science and catalysis, which should be further explored in future research.
合成法
The synthesis of 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The most commonly used method for synthesizing this compound involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 4-(bromomethyl)benzonitrile, followed by the reaction of the resulting intermediate with sodium azide and dimethyl sulfide.
科学的研究の応用
The potential applications of 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in scientific research are vast and varied. One of the most promising areas of application for this compound is in the field of medicinal chemistry, where it is being studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation.
特性
製品名 |
4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
|---|---|
分子式 |
C18H14N6OS2 |
分子量 |
394.5 g/mol |
IUPAC名 |
4-(5-methylsulfanyltetrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H14N6OS2/c1-26-18-21-22-23-24(18)14-9-7-13(8-10-14)16(25)20-17-19-15(11-27-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20,25) |
InChIキー |
JCXKZJVATSZULF-UHFFFAOYSA-N |
SMILES |
CSC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
正規SMILES |
CSC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B261515.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B261516.png)


![1-Methyl-2-[(E)-4-(dimethylamino)styryl]pyridinium](/img/structure/B261520.png)



![1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)

![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
![4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)
